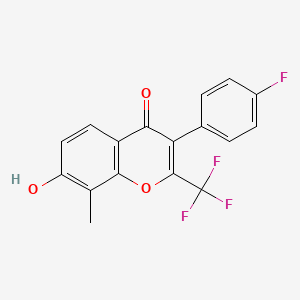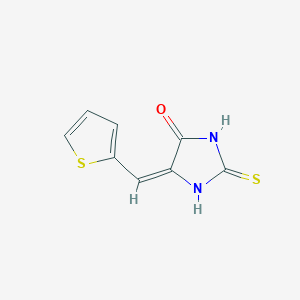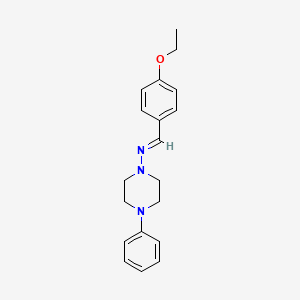
Diphenyl 2,2'-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate is a complex organic compound with the molecular formula C24H28O8S2 and a molecular weight of 508.614 g/mol . This compound is known for its unique structural features, which include a cyclohexane ring substituted with dimethyl and dioxo groups, and two diphenyl ethane sulfonate moieties. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with diphenyl ethane sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Sulfonic acids, ketones, and carboxylic acids.
Reduction: Alcohols, alkanes, and ethers.
Substitution: Various substituted sulfonates and related derivatives.
Applications De Recherche Scientifique
Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound’s sulfonate groups can interact with cellular membranes, affecting membrane permeability and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate .
- Dimethyl biphenyl-4,4’-dicarboxylate .
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol .
Uniqueness
Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate is unique due to its combination of a cyclohexane ring with dimethyl and dioxo substitutions, along with diphenyl ethane sulfonate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C24H28O8S2 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
phenyl 2-[4,4-dimethyl-2,6-dioxo-1-(2-phenoxysulfonylethyl)cyclohexyl]ethanesulfonate |
InChI |
InChI=1S/C24H28O8S2/c1-23(2)17-21(25)24(22(26)18-23,13-15-33(27,28)31-19-9-5-3-6-10-19)14-16-34(29,30)32-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
Clé InChI |
RKBBJZTTWSAQJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)(CCS(=O)(=O)OC2=CC=CC=C2)CCS(=O)(=O)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)


![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)



![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)


![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)
